molecular formula C11H15N B575556 N-(cyclobutylmethyl)aniline CAS No. 191664-09-2

N-(cyclobutylmethyl)aniline

Cat. No. B575556
CAS RN: 191664-09-2
M. Wt: 161.248
InChI Key: NKLFLMIOOKWFHK-UHFFFAOYSA-N
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Description

N-(cyclobutylmethyl)aniline is an organic compound with the CAS Number: 191664-09-2 . It has a molecular weight of 161.25 . The compound is in liquid form .


Synthesis Analysis

The methylation of anilines can be achieved using cyclometalated ruthenium complexes . This process, known as a hydrogen autotransfer procedure, proceeds under mild conditions (60 °C) in a practical manner with NaOH as a base . The reaction involves the dehydrogenation of methanol, which forms a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation .


Molecular Structure Analysis

The InChI code for N-(cyclobutylmethyl)aniline is 1S/C11H15N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h1-3,7-8,10,12H,4-6,9H2 . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Anilines can undergo various reactions, including methylation . For instance, anilines can react with trifluoroacetic anhydride (TFAA) as a derivatization reagent, and the resulting derivatives can be analyzed via 19F nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

N-(cyclobutylmethyl)aniline is a liquid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Electroactive Materials

N-(cyclobutylmethyl)aniline belongs to the class of aniline oligomers. These compounds exhibit electroactivity, making them suitable for applications in electronic nanodevices, sensors, and catalysis. Researchers have explored their use in chemical and biological sensors, where their electrical properties play a crucial role .

Biomedical Applications

Aniline oligomers, including N-(cyclobutylmethyl)aniline, have potential biomedical applications. Their electroactivity allows for interactions with cells, influencing cell adhesion, differentiation, and growth. These properties make them attractive for tissue engineering and neural probes .

Cytotoxicity Studies

Understanding the toxicity of aniline oligomers is essential for safe biomedical applications. A study evaluated the cellular responses of aniline oligomers (including aniline dimer, trimer, and tetramer) to mouse embryo fibroblast (NIH-3T3) cells and adenocarcinomic human alveolar basal epithelial (A549) cells. Notably, the aniline trimer exhibited the highest cytotoxicity, while oligomers showed less cytotoxicity to A549 cells compared to NIH-3T3 cells .

Photocatalysis

Recent research has explored the photocatalyzed [4 + 2] cycloaddition between N-cyclobutyl anilines and α-substituted vinylketones. Although this study focused on related substrates, it highlights the compound’s potential in synthetic chemistry and organic transformations .

Solubility Enhancement

Aniline oligomers face challenges related to solubility in aqueous media. Researchers may investigate strategies to enhance the solubility of N-(cyclobutylmethyl)aniline, making it more accessible for various applications .

Degradability and Biocompatibility

Addressing the nondegradability of CPs is crucial for long-term in vivo applications. Researchers could explore modifications to improve the biodegradability of N-(cyclobutylmethyl)aniline while maintaining its electroactive properties .

Mechanism of Action

While the specific mechanism of action for N-(cyclobutylmethyl)aniline is not available, anilines in general are precursors to many industrial chemicals . They are used in the manufacture of precursors to polyurethane .

Safety and Hazards

N-(cyclobutylmethyl)aniline is classified as a dangerous substance . It has hazard statements including H302, H312, H314, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for N-(cyclobutylmethyl)aniline could involve its use in the synthesis of anilines . Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Therefore, finding versatile ways to make anilines from abundant chemicals is of great interest .

properties

IUPAC Name

N-(cyclobutylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-7-11(8-3-1)12-9-10-5-4-6-10/h1-3,7-8,10,12H,4-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLFLMIOOKWFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10663120
Record name N-(Cyclobutylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191664-09-2
Record name N-(Cyclobutylmethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10663120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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